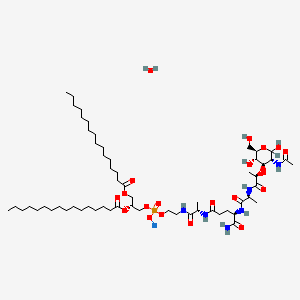
Mepact
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mepact, also known as this compound, is a useful research compound. Its molecular formula is C59H110N6NaO20P and its molecular weight is 1277.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Immunostimulants -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Treatment of Osteosarcoma
Mepact is primarily indicated for patients with high-grade, resectable osteosarcoma following surgical resection. Clinical studies have demonstrated that the addition of mifamurtide to standard chemotherapy significantly improves overall survival rates. For instance, a long-term follow-up study showed an increase in six-year survival rates from 70% with chemotherapy alone to 78% when mifamurtide was included (p = 0.03) .
Adjuvant Therapy
In addition to its primary indication, mifamurtide has been investigated as an adjuvant therapy in various cancer types. Preclinical studies indicate that it can inhibit tumor growth in models of lung metastasis and other cancers such as fibrosarcoma . Furthermore, its administration alongside other chemotherapeutic agents has shown no significant interference with their anti-tumor effects .
Pharmacokinetics and Safety Profile
Mifamurtide is administered intravenously and has a pharmacokinetic profile characterized by a relatively short half-life, ranging from approximately 2 to 2.5 hours in healthy individuals . Studies indicate that mild hepatic impairment does not significantly affect its systemic exposure, although moderate impairment may lead to increased exposure levels .
Table 1: Summary of Pharmacokinetic Data for this compound
| Parameter | Healthy Adults | Mild Hepatic Impairment | Moderate Hepatic Impairment |
|---|---|---|---|
| AUC (mg*h/L) | Baseline | No significant change | Increased by 19% |
| Half-life (hours) | ~2.15 | ~2.02 | ~2.26 |
Case Study 1: Efficacy in Osteosarcoma
A phase II trial involving patients with relapsed osteosarcoma demonstrated that mifamurtide could elicit a biological effect on lung metastases. Specimens from patients post-therapy showed signs of peripheral fibrosis and inflammatory cell infiltration, contrasting with the necrotic characteristics seen in samples prior to treatment . This suggests that mifamurtide may alter tumor characteristics favorably.
Case Study 2: Combination Therapy
In another study, mifamurtide was administered alongside ifosfamide in patients with osteosarcoma and lung metastases. The combination therapy was well-tolerated without increasing toxicity levels, indicating that mifamurtide can be safely integrated into existing treatment regimens without compromising efficacy or safety .
Propiedades
Fórmula molecular |
C59H110N6NaO20P |
|---|---|
Peso molecular |
1277.5 g/mol |
Nombre IUPAC |
sodium;2-[[(2S)-2-[[(4R)-4-[[(2S)-2-[[(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate;hydrate |
InChI |
InChI=1S/C59H109N6O19P.Na.H2O/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-50(69)79-40-46(83-51(70)34-32-30-28-26-24-22-20-18-16-14-12-10-8-2)41-81-85(77,78)80-38-37-61-56(73)42(3)62-49(68)36-35-47(55(60)72)65-57(74)43(4)63-58(75)44(5)82-54-52(64-45(6)67)59(76)84-48(39-66)53(54)71;;/h42-44,46-48,52-54,59,66,71,76H,7-41H2,1-6H3,(H2,60,72)(H,61,73)(H,62,68)(H,63,75)(H,64,67)(H,65,74)(H,77,78);;1H2/q;+1;/p-1/t42-,43-,44+,46+,47+,48+,52+,53+,54+,59?;;/m0../s1 |
Clave InChI |
SARBMGXGWXCXFW-GJHVZSAVSA-M |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)[C@H](C)NC(=O)CC[C@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@@H](C)O[C@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)C)O)CO)O)OC(=O)CCCCCCCCCCCCCCC.O.[Na+] |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)C(C)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C)OC(=O)CCCCCCCCCCCCCCC.O.[Na+] |
Sinónimos |
CGP 19835 A CGP-19835A Mepact mifamurtide mifamurtide acid mifamurtide anhydrous mifamurtide free acid anhydrous mifamurtide sodium mifamurtide sodium salt MLV 19835 muramyl tripeptide phosphatidylethanolamine muramyl tripeptide phosphatidylethanolamine, monosodium salt muramyl tripeptide phosphatidylethanolamine, sodium salt muramyl tripeptide-1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine conjugate muramyl tripeptide-1,2-dipalmitoylphosphatidylethanolamine conjugate muramylNAc-Ala-isoGln-Lys-tripeptide-PE muramylNAc-Ala-isoGln-Lys-tripeptide-phosphatidylethanolamine N-acetylmuramyl-alanyl-isoglutaminyl-alanyl-sn-glycero-3-phosphoethanolamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















